![molecular formula C8H6F2O2 B3177042 1,3-Difluoro-5-(hydroxyacetyl)benzene CAS No. 1260403-62-0](/img/structure/B3177042.png)
1,3-Difluoro-5-(hydroxyacetyl)benzene
Overview
Description
1,3-Difluoro-5-(hydroxyacetyl)benzene, also known as DFBH, is an organic compound that is widely used in scientific research. It is a derivative of benzene, with two fluorine atoms and one hydroxyacetyl group attached to the aromatic ring. DFBH has a wide range of applications in the fields of chemical synthesis, drug development, and biological research.
Scientific Research Applications
1,3-Difluoro-5-(hydroxyacetyl)benzene is widely used in scientific research, primarily as a building block for the synthesis of more complex compounds. It is a key component in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. 1,3-Difluoro-5-(hydroxyacetyl)benzene is also used in the synthesis of polymers, such as polyesters and polycarbonates. In addition, 1,3-Difluoro-5-(hydroxyacetyl)benzene has been used in the development of advanced materials for use in electronics and photovoltaics.
Mechanism of Action
1,3-Difluoro-5-(hydroxyacetyl)benzene is believed to act as an electron donor and acceptor, allowing it to form complexes with other molecules and influence their reactivity. It has also been shown to act as a catalyst in certain reactions, allowing them to occur more quickly and efficiently. In addition, 1,3-Difluoro-5-(hydroxyacetyl)benzene can act as a chelating agent, allowing it to bind to metal ions and regulate their activity.
Biochemical and Physiological Effects
1,3-Difluoro-5-(hydroxyacetyl)benzene has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to act as an anti-inflammatory agent, reducing inflammation and pain in animals. It has also been shown to have an anti-oxidant effect, protecting cells from oxidative damage. In addition, 1,3-Difluoro-5-(hydroxyacetyl)benzene has been found to have anti-cancer activity, inhibiting the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
1,3-Difluoro-5-(hydroxyacetyl)benzene has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in a straightforward manner. In addition, it is highly soluble in water, making it easy to work with in aqueous solutions. However, 1,3-Difluoro-5-(hydroxyacetyl)benzene is also highly volatile, meaning it can easily evaporate or decompose at higher temperatures. As such, it is important to take precautions when working with 1,3-Difluoro-5-(hydroxyacetyl)benzene in the laboratory.
Future Directions
The potential future applications of 1,3-Difluoro-5-(hydroxyacetyl)benzene are numerous. It could be used in the development of new drugs and agrochemicals, as well as in the synthesis of polymers and advanced materials. In addition, its anti-inflammatory and anti-oxidant effects could be explored further, with the potential to develop new treatments for inflammation and oxidative damage. Finally, its anti-cancer activity could be investigated, with the potential to develop new drugs to treat cancer.
properties
IUPAC Name |
1-(3,5-difluorophenyl)-2-hydroxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,11H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVDRRNOPIEXIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-5-(hydroxyacetyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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